Palomid 529 was initially developed as part of research aimed at identifying compounds with anti-cancer properties. It belongs to a class of compounds that exhibit a variety of biological activities, including anti-inflammatory and anti-tumor effects. The compound's CAS Registry Number is 914913-88-5, which facilitates its identification in chemical databases and literature .
The synthesis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one involves several key steps:
The molecular formula of Palomid 529 is , with a molecular weight of approximately 366.39 g/mol. Its structure includes:
Crystallographic studies reveal that the molecule exhibits a planar conformation with specific dihedral angles between substituents, indicating potential intramolecular interactions that may affect its biological activity .
Palomid 529 can undergo various chemical reactions typical for compounds containing methoxy and hydroxy groups:
These reactions are significant for modifying the compound to enhance its pharmacological profile or to study structure-activity relationships .
Studies have shown that compounds similar to Palomid 529 can interfere with angiogenesis and metastasis, making them valuable in cancer therapy .
Palomid 529 exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable storage conditions and methods for application in research and therapeutic contexts .
Palomid 529 has been investigated primarily for its potential applications in cancer treatment due to its ability to modulate various cellular pathways involved in tumor growth and metastasis. Specific applications include:
Further research into this compound may reveal additional therapeutic potentials beyond oncology, including anti-inflammatory and neuroprotective effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3